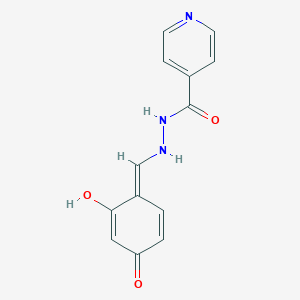
2,2-Bis(4-hydroxy-3-isopropylphenyl)propan
Übersicht
Beschreibung
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a useful research compound. Its molecular formula is C21H28O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytische Studien
Bisphenol G wird als Analyt in analytischen Studien zur schnellen Multi-Residubestimmung von Bisphenol-Analogen in Böden mit Online-Derivatisierung verwendet . Das bedeutet, dass es in Laboreinstellungen verwendet werden kann, um das Vorhandensein und die Auswirkungen verschiedener Bisphenol-Verbindungen in Bodenproben zu untersuchen.
Derivat von Bisphenol A
Bisphenol G ist ein Derivat von Bisphenol A . Bisphenol A wird häufig bei der Herstellung von Polycarbonat-Kunststoffen und Epoxidharzen verwendet, die in vielen Konsumgütern eingesetzt werden. Als Derivat kann Bisphenol G einige dieser Anwendungen teilen, obwohl weitere Forschung erforderlich wäre, um dies zu bestätigen.
Lösungsmittel in Lebensmitteln
Bisphenol G wurde als Lösungsmittel in einigen menschlichen Lebensmitteln verwendet . Es ist wichtig zu beachten, dass seine Verwendung in Lebensmitteln wahrscheinlich reguliert ist und Sicherheitsbewertungen unterliegt.
Wasserqualitätsprüfung
Bisphenol G wurde in geringen Konzentrationen im Trinkwasser nachgewiesen . Dies deutet darauf hin, dass es bei der Wasserqualitätsprüfung und -überwachung eingesetzt werden könnte.
Pharmazeutische Prüfung
Bisphenol G wird für pharmazeutische Tests verwendet . Hochwertige Referenzstandards sind für genaue Ergebnisse in der pharmazeutischen Forschung und Entwicklung unerlässlich.
Eigenschaften
IUPAC Name |
4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIRZQYWANBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281401 | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-54-8 | |
| Record name | Bisphenol G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary concern surrounding Bisphenol G (2,2-Bis(4-hydroxy-3-isopropylphenyl)propane) and similar bisphenol analogues?
A: The primary concern with Bisphenol G (BPG) and its analogues stems from their ability to act as endocrine disruptors. These chemicals can mimic or interfere with the body's hormones, potentially leading to various health issues []. Research has shown that exposure to BPG, even at low levels, can impact neuroendocrine function, particularly in zebrafish models, leading to behavioral changes and intestinal issues [].
Q2: How does Bisphenol G's structure influence its inhibitory effects compared to other bisphenol analogues?
A: Studies indicate that the lipophilicity of a bisphenol analogue plays a crucial role in its inhibitory strength against human and rat 11β-HSD isoforms []. BPG, being more lipophilic than some other analogues, exhibits potent inhibition of human 11β-HSD1 []. Molecular docking studies suggest that both BPG and Bisphenol H can bind to the active site of this enzyme, forming a hydrogen bond with the catalytic residue Ser170 [].
Q3: What analytical methods have been employed to quantify Bisphenol G and other bisphenol analogues in food and environmental samples?
A3: Various analytical techniques have been utilized to detect and quantify BPG and its analogues. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method, often coupled with QuEChERS extraction, has proven effective in analyzing BPG and other bisphenols in complex matrices like canned foods and beverages [].
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique offers excellent selectivity and sensitivity for quantifying trace levels of bisphenols in various samples. [, ].
Q4: Have any specific toxicological effects been observed in living organisms exposed to Bisphenol G?
A: Research has shown that BPG can induce significant neuroendocrine disruption in zebrafish, primarily through the gut-brain axis []. Exposure to BPG led to:
- Inhibition of neurotransmitter production: BPG exhibited a stronger inhibitory effect on neurotransmitters compared to BPA and BPAF [].
- Disruption of enteroendocrine cell distribution: This disruption was observed in neurod1:EGFP transgenic zebrafish, further suggesting an impact on neuroendocrine function [].
Q5: Are there any concerns regarding the presence of Bisphenol G in everyday products and its potential impact on human health?
A: Research has revealed the presence of BPG in various consumer products, particularly those intended for food contact []. While more research is needed to fully understand the long-term health effects of BPG exposure in humans, its presence in food and its potent endocrine-disrupting properties in animal models raise significant concerns. [, ].
Q6: Are there any ongoing efforts to find safer alternatives to Bisphenol G and similar compounds?
A: While the research papers provided do not delve into specific alternatives to BPG, the increasing awareness of the potential health risks associated with bisphenol analogues highlights the need for exploring safer alternatives. Research efforts are likely focused on developing materials and compounds with similar functionality but without the endocrine-disrupting properties of bisphenols [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
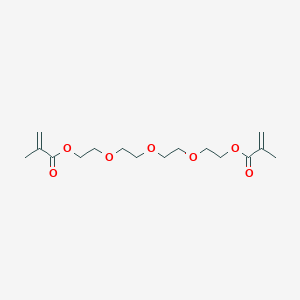
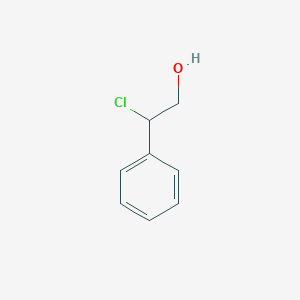

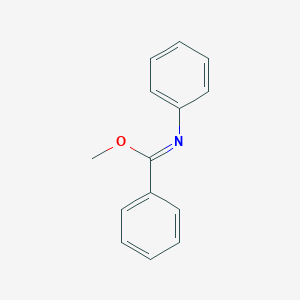
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
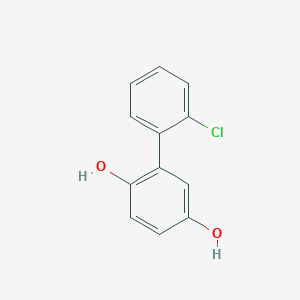
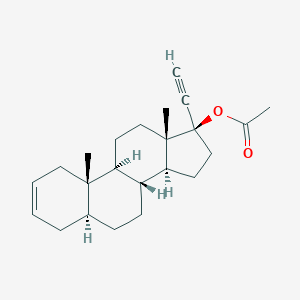

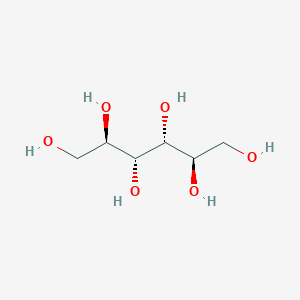

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
